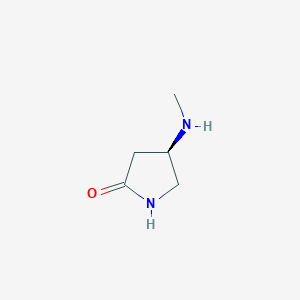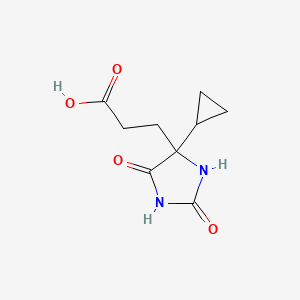![molecular formula C17H25N5OSSi B8238567 6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine](/img/structure/B8238567.png)
6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine is a complex organic compound It possesses a unique structure comprising multiple heterocyclic rings and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine typically involves multi-step organic reactions. These include the formation of the imidazo[1,2-a]pyrazine core structure, followed by the introduction of the methylthio group and other substituents. Key steps might involve cyclization reactions, nucleophilic substitutions, and protection-deprotection strategies to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale synthesis using optimized reaction conditions for yield and purity. Techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions could be employed. Purification steps like recrystallization, chromatography, or distillation might be necessary to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive conditions might modify the pyrazole or imidazo ring systems, potentially leading to a variety of reduced derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings or functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution Reagents: : Alkyl halides, aryl halides, and various nucleophiles
Major Products Formed
Depending on the reaction, major products could include oxidized or reduced forms of the original compound, as well as substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
The compound's unique structure makes it a valuable subject of research in several fields:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules or as a catalyst in specific reactions.
Biology: : Its heterocyclic structure may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine: : The compound could serve as a lead compound in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: : It may find use in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mecanismo De Acción
The compound's mechanism of action would depend on its specific application:
Molecular Targets: : It might interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: : It could modulate biochemical pathways, either by inhibiting or activating certain steps, leading to its observed effects.
Comparación Con Compuestos Similares
Comparing 6-Methyl-8-(methylthio)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine with other similar compounds can highlight its uniqueness. Similar compounds might include:
6-Methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine: : Lacks the methylthio group, possibly altering its chemical reactivity and biological activity.
8-(Methylthio)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine: : Lacks the 6-methyl group, which might affect its physicochemical properties.
3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazine: : Lacks both the 6-methyl and 8-(methylthio) groups, potentially changing its overall reactivity and application scope.
Propiedades
IUPAC Name |
trimethyl-[2-[[4-(6-methyl-8-methylsulfanylimidazo[1,2-a]pyrazin-3-yl)pyrazol-1-yl]methoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OSSi/c1-13-10-22-15(9-18-16(22)17(20-13)24-2)14-8-19-21(11-14)12-23-6-7-25(3,4)5/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGZPODBNYIHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=N1)SC)C3=CN(N=C3)COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 4-[(3S)-4-tert-butoxycarbonyl-3-(cyanomethyl)piperazin-1-yl]-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8238484.png)

![7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine](/img/structure/B8238495.png)


![(11R)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8238509.png)






![N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B8238560.png)

